![molecular formula C22H19N3O2 B11114320 (3,5-dimethyl-1H-pyrazol-1-yl)[2-(3-methoxyphenyl)quinolin-4-yl]methanone](/img/structure/B11114320.png)
(3,5-dimethyl-1H-pyrazol-1-yl)[2-(3-methoxyphenyl)quinolin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-(3-METHOXYPHENYL)QUINOLINE is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinoline core substituted with a pyrazole and a methoxyphenyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-(3-METHOXYPHENYL)QUINOLINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting with a suitable diketone, the pyrazole ring can be formed through cyclization with hydrazine derivatives.
Quinoline Core Construction: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.
Coupling Reactions: The final step involves coupling the pyrazole and quinoline intermediates under specific conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-(3-METHOXYPHENYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrazole ring can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Conditions like Friedel-Crafts acylation using AlCl3 (Aluminium chloride) as a catalyst.
Major Products
Oxidation: Formation of 4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-(3-HYDROXYPHENYL)QUINOLINE.
Reduction: Formation of 4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANOL-2-(3-METHOXYPHENYL)QUINOLINE.
Substitution: Formation of various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of dyes, pigments, or as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-(3-METHOXYPHENYL)QUINOLINE would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition or activation of specific biological pathways. The pyrazole moiety might enhance binding affinity or selectivity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-PHENYLQUINOLINE
- 4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-(4-METHOXYPHENYL)QUINOLINE
- 4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-(3-HYDROXYPHENYL)QUINOLINE
Uniqueness
The presence of the methoxy group in 4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-(3-METHOXYPHENYL)QUINOLINE may confer unique electronic properties, affecting its reactivity and biological activity compared to similar compounds without the methoxy substitution.
Properties
Molecular Formula |
C22H19N3O2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-[2-(3-methoxyphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C22H19N3O2/c1-14-11-15(2)25(24-14)22(26)19-13-21(16-7-6-8-17(12-16)27-3)23-20-10-5-4-9-18(19)20/h4-13H,1-3H3 |
InChI Key |
WAGFOCUNHVVEQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


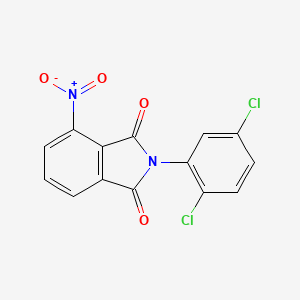
![2-(naphthalen-1-ylamino)-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B11114240.png)
![4-methyl-N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}benzenesulfonamide](/img/structure/B11114245.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-4-(4-methoxyphenyl)butanehydrazide](/img/structure/B11114252.png)

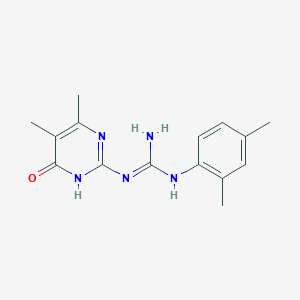
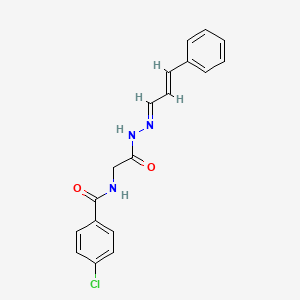
![Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11114266.png)
![N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11114273.png)
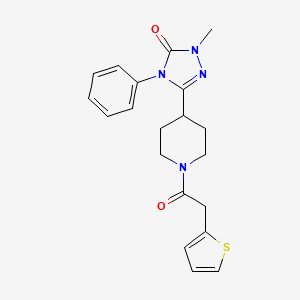
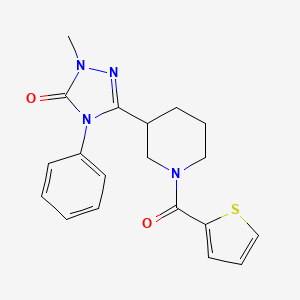
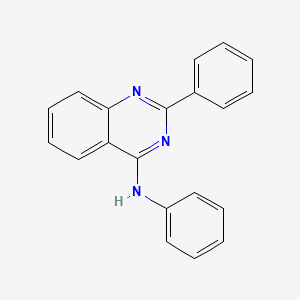
![4-amino-N-(2-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11114305.png)
![1-(4-Ethylpiperazin-1-yl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone](/img/structure/B11114322.png)
